

# Why did the Tofersen Phase III VALOR trial not meet its primary endpoint?

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## Compound of Interest

Compound Name: Tofersen

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## Technical Support Center: Tofersen Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals regarding the **Tofersen** (Qalsody™) clinical trials.

### Frequently Asked Questions (FAQs)

#### Q: Why did the Tofersen Phase III VALOR trial not meet its primary endpoint?

A: The Phase III VALOR trial for **Tofersen** in superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS) did not meet its primary endpoint because it failed to show a statistically significant slowing of disease progression as measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) over the 28-week study period.<sup>[1][2][3]</sup>

In the primary analysis population, defined as participants with a faster-progressing form of SOD1-ALS, the change in the ALSFRS-R total score from baseline to week 28 was not significantly different between the **Tofersen** and placebo groups ( $p=0.97$ ).<sup>[4]</sup> The difference in the decline between the two groups was 1.2 points.<sup>[4][5]</sup>

However, despite missing the primary endpoint, the trial showed positive trends across multiple secondary and exploratory endpoints.<sup>[6][7]</sup> Notably, **Tofersen** demonstrated robust biological

activity by significantly reducing concentrations of total SOD1 protein in the cerebrospinal fluid (CSF) and neurofilament light chain (NfL) in plasma, a key biomarker of neuronal injury.[5][8][9][10] Data from the trial's open-label extension (OLE) later suggested that earlier initiation of **Tofersen** led to a slower decline in clinical function, respiratory function, and muscle strength over a longer period.[6][10][11]

## Troubleshooting & Further Analysis

### Q: The primary clinical endpoint was missed, but the biomarker data was positive. What could explain this discrepancy?

A: This is a critical question in neurodegenerative disease trials. Several factors could contribute to this outcome:

- **Time Lag Between Biomarker Change and Clinical Benefit:** The 28-week timeframe of the VALOR trial may have been sufficient to observe changes in biomarkers like SOD1 and NfL but too short to detect a significant clinical benefit in functional decline.[3][7]  
Neurodegenerative processes may have a degree of inertia, meaning that even after the underlying pathology is addressed (as suggested by the biomarker data), it takes longer for this to translate into a measurable stabilization of clinical symptoms. Analysis from the open-label extension study supports this, showing that clinical differences became more apparent with longer-term treatment.[8][9]
- **Choice of Primary Endpoint:** The ALSFRS-R is a widely used and validated scale, but it may not be sensitive enough to capture subtle changes over a 28-week period in this specific patient population.
- **Disease Progression at Baseline:** Participants already had symptomatic disease at enrollment. The existing neuronal damage may have been too advanced for a therapeutic intervention to show a dramatic functional improvement within the trial's duration. This has prompted the ongoing Phase 3 ATLAS trial, which is evaluating **Tofersen** in presymptomatic individuals with a SOD1 mutation to see if earlier intervention can delay symptom onset.[7][11]

## Data Presentation

**Table 1: Primary Endpoint Results from VALOR Trial (Faster-Progressing Population)**

Endpoint	Tofersen Group (n=39)	Placebo Group (n=21)	Difference (95% CI)	p-value
Change from Baseline in ALSFRS-R Score at Week 28	-6.98	-8.14	1.2 (-3.2 to 5.5)	0.97
Data sourced from the New England Journal of Medicine. <a href="#">[4]</a> <a href="#">[5]</a>				

**Table 2: Key Secondary Biomarker Endpoint Results from VALOR Trial**

Endpoint	Population	Tofersen vs. Placebo Difference
Change from Baseline in CSF SOD1 Protein Concentration	Faster-Progressing	38% reduction
Slower-Progressing	26% reduction	
Change from Baseline in Plasma Neurofilament Light Chain (NfL)	Faster-Progressing	67% reduction
Slower-Progressing	48% reduction	
Data sourced from Biogen's press release. <a href="#">[2]</a> <a href="#">[12]</a>		

**Table 3: 12-Month Results from Integrated VALOR and Open-Label Extension (OLE) Data (Early vs. Delayed**

## Start)

Endpoint	Measure	Difference Favoring Early Start (95% CI)
Clinical Function	ALSFRS-R Score	3.5 points (0.4, 6.7)
Respiratory Function	Slow Vital Capacity (% predicted)	9.2% (1.7, 16.6)
Muscle Strength	Handheld Dynamometry Megascore	0.28 (0.05, 0.52)
Biomarker: Target Engagement	CSF SOD1 Protein Reduction	33% (early) vs. 21% (delayed)
Biomarker: Neuronal Injury	Plasma NfL Reduction	51% (early) vs. 41% (delayed)

Data sourced from Ionis Pharmaceuticals and Neurology Today.[\[6\]](#)[\[10\]](#)

## Experimental Protocols

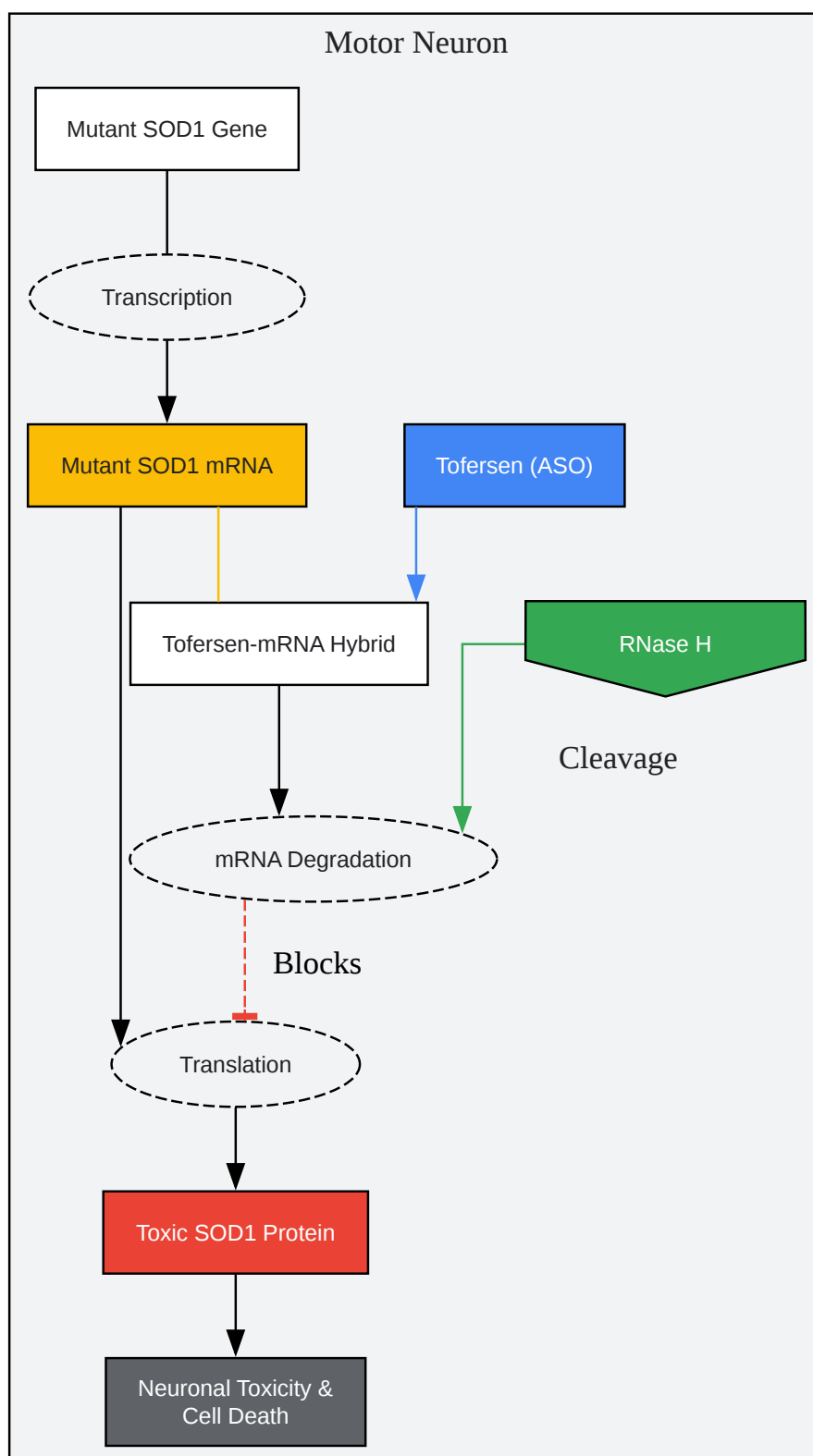
### Methodology: VALOR Phase III Trial Design

The VALOR study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted over 28 weeks.[\[5\]](#)[\[8\]](#)

- Participants: 108 adults with ALS and a confirmed SOD1 mutation were enrolled.[\[8\]](#) The participants were stratified into two groups based on prognostic criteria for faster or slower disease progression.
- Randomization: Participants were randomized in a 2:1 ratio.[\[8\]](#)
  - **Tofersen** Group (n=72): Received **Tofersen** 100 mg.
  - Placebo Group (n=36): Received a matching placebo.
- Administration: The drug was administered intrathecally (via lumbar puncture).[\[8\]](#)[\[13\]](#) The dosing schedule consisted of three loading doses approximately two weeks apart, followed by five maintenance doses every four weeks.[\[8\]](#)

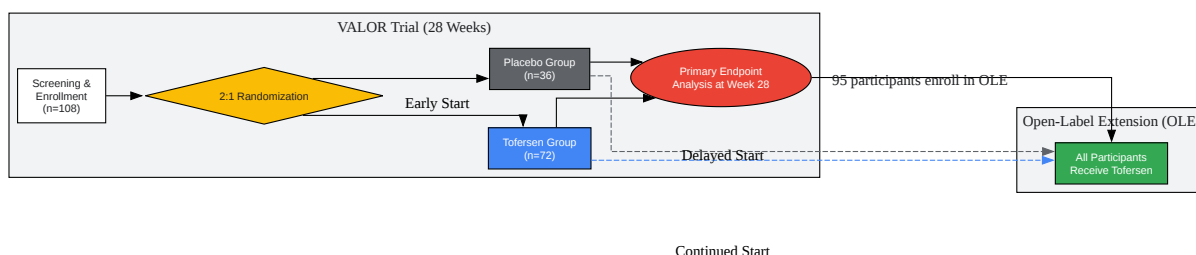
- **Primary Endpoint:** The primary efficacy endpoint was the change from baseline to Week 28 in the ALSFRS-R total score in the faster-progressing cohort.[\[2\]](#)[\[8\]](#)
- **Secondary Endpoints:** Key secondary endpoints included the change in total SOD1 protein concentration in CSF, plasma NfL levels, respiratory function (slow vital capacity), and muscle strength.[\[8\]](#)
- **Extension Study:** Upon completion of the 28-week period, participants had the option to enroll in an open-label extension (OLE) study, where all participants received **Tofersen**.[\[8\]](#)

## Visualizations



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Caption: Mechanism of Action of **Tofersen**, an antisense oligonucleotide (ASO).



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Caption: Workflow of the VALOR Phase III Trial and its Open-Label Extension.

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